Product packaging for 1-Isoquinolin-5-yl-3-phenethyl-urea(Cat. No.:CAS No. 648420-29-5)

1-Isoquinolin-5-yl-3-phenethyl-urea

Cat. No.: B12603874
CAS No.: 648420-29-5
M. Wt: 291.3 g/mol
InChI Key: XUHBZKHRZZSENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isoquinolin-5-yl-3-phenethyl-urea is a synthetic small-molecule research compound designed for investigating the transient receptor potential vanilloid type 1 (TRPV1) receptor. This receptor is a non-selective cation channel that integrates responses to various noxious stimuli, including capsaicin, heat, and acid, and plays a fundamental role in the transmission and modulation of inflammatory and neuropathic pain signals . Compounds within this chemical class, characterized by an isoquinolinyl urea core, have been demonstrated to act as potent and selective competitive antagonists at the TRPV1 receptor . They function by blocking channel activation, thereby inhibiting the influx of cations and the subsequent release of neuropeptides like substance P and CGRP (calcitonin gene-related peptide) that are associated with nociception . The primary research value of this compound lies in its utility as a pharmacological tool for elucidating the complex pathophysiology of chronic pain conditions. Its structure is closely related to well-characterized antagonists such as A-425619, which is known to block TRPV1 activation by vanilloids, heat, and acid with high potency (IC50 values in the low nanomolar range) and exhibits significant efficacy in animal models of inflammatory and tissue injury pain . Researchers can use this compound to probe TRPV1 receptor function in both recombinant systems and native tissues, including dorsal root ganglion (DRG) and trigeminal ganglion neurons . Beyond pain research, TRPV1 receptors are implicated in a range of other physiological processes, suggesting broader potential research applications for this antagonist. This product is intended for use in established in vitro assays only. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions and in compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N3O B12603874 1-Isoquinolin-5-yl-3-phenethyl-urea CAS No. 648420-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648420-29-5

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-isoquinolin-5-yl-3-(2-phenylethyl)urea

InChI

InChI=1S/C18H17N3O/c22-18(20-12-9-14-5-2-1-3-6-14)21-17-8-4-7-15-13-19-11-10-16(15)17/h1-8,10-11,13H,9,12H2,(H2,20,21,22)

InChI Key

XUHBZKHRZZSENP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 1 Isoquinolin 5 Yl 3 Phenethyl Urea

Retrosynthetic Analysis of the 1-Isoquinolin-5-yl-3-phenethyl-urea Scaffold

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors. This process is fundamental in designing an efficient synthetic route.

Identification of Key Building Blocks and Precursors

The structure of this compound is characterized by a central urea (B33335) moiety linking an isoquinoline (B145761) ring system at the N1 position and a phenethyl group at the N3 position. The key disconnection of the urea bond reveals two primary building blocks: 5-aminoisoquinoline (B16527) and a phenethyl isocyanate precursor.

The primary precursors identified through this analysis are:

5-Aminoisoquinoline: This serves as the aromatic amine component. It is a known compound that can be synthesized through various methods or obtained from commercial suppliers.

Phenethyl isocyanate: This provides the phenethyl group and the carbonyl of the urea. Alternatively, phenethylamine (B48288) can be used as a precursor, which is then converted to the isocyanate or used in a phosgene-free urea formation reaction.

Strategic Bond Disconnections for Isoquinoline and Phenethyl Moieties

The most logical strategic bond disconnection in the retrosynthesis of this compound is the C-N bond of the urea linkage. This disconnection simplifies the molecule into an amine and an isocyanate, which is a common and reliable method for urea synthesis.

Primary Disconnection:

Urea C-N Bond: The disconnection of one of the C-N bonds of the urea functional group is the most straightforward approach. This leads to two possible retrosynthetic pathways:

Disconnection of the N-(isoquinolin-5-yl) bond leads to 5-aminoisoquinoline and phenethyl isocyanate.

Disconnection of the N-(phenethyl) bond leads to phenethylamine and a hypothetical isoquinolin-5-yl isocyanate. The former pathway is generally preferred due to the greater availability and stability of 5-aminoisoquinoline compared to the potential challenges in synthesizing and handling isoquinolin-5-yl isocyanate.

Further deconstruction of the key building blocks can also be considered:

Isoquinoline Ring: The isoquinoline core of 5-aminoisoquinoline can be synthesized through various established methods, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, starting from suitable benzene (B151609) derivatives.

Phenethyl Moiety: Phenethylamine is readily available commercially. If a substituted phenethyl group were required, it could be synthesized from the corresponding phenylacetic acid or benzaldehyde.

Methodologies for the Chemical Synthesis of this compound

The chemical synthesis of this compound is typically achieved through a multi-step process that culminates in the formation of the urea linkage.

Established Multi-Step Synthetic Protocols

The most common and established protocol for the synthesis of this compound involves the reaction of 5-aminoisoquinoline with phenethyl isocyanate.

Step 1: Synthesis of 5-Aminoisoquinoline While commercially available, 5-aminoisoquinoline can be synthesized from isoquinoline through nitration followed by reduction.

Step 2: Synthesis of Phenethyl Isocyanate Phenethyl isocyanate can be prepared from phenethylamine by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene. This reaction is typically carried out in an inert solvent.

Step 3: Urea Formation The final step is the coupling of 5-aminoisoquinoline with phenethyl isocyanate. This is a nucleophilic addition reaction where the amino group of 5-aminoisoquinoline attacks the electrophilic carbon of the isocyanate. The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating.

A representative reaction scheme is as follows:

Generated code

Optimization of Reaction Conditions and Yields

The optimization of the urea formation step is crucial for achieving high yields and purity of the final product. Several factors can be adjusted:

Solvent: A range of aprotic solvents can be used, with the choice often depending on the solubility of the starting materials. Anhydrous conditions are important to prevent the hydrolysis of the isocyanate.

Temperature: The reaction is often exothermic and can be run at room temperature. In cases of slow reaction, gentle heating may be applied.

Stoichiometry: Using a slight excess of the isocyanate can help to drive the reaction to completion, but this may necessitate a more rigorous purification step to remove unreacted isocyanate.

Catalyst: While often not necessary, a non-nucleophilic base can be added to facilitate the reaction, particularly if the amine is not very nucleophilic.

Below is an interactive data table showcasing typical reaction conditions for the synthesis of N-aryl, N'-alkyl ureas, which are analogous to the target compound.

ParameterCondition 1Condition 2Condition 3
Amine 5-Aminoisoquinoline (1.0 eq)5-Aminoisoquinoline (1.0 eq)5-Aminoisoquinoline (1.0 eq)
Isocyanate Phenethyl isocyanate (1.1 eq)Phenethyl isocyanate (1.0 eq)Phenethyl isocyanate (1.2 eq)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Temperature Room Temperature40 °CRoom Temperature
Reaction Time 4 hours6 hours3 hours
Yield >90%>85%>92%

Note: The data in this table is representative of typical conditions for analogous reactions and may need to be optimized for the specific synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of ureas, several green chemistry approaches can be considered to minimize waste and the use of hazardous reagents.

Phosgene-Free Routes: The use of phosgene to generate isocyanates is a major environmental and safety concern. Alternative, greener methods for urea synthesis that avoid isocyanates are highly desirable. One such approach is the direct carbonylation of amines using carbon dioxide (CO2) as a C1 source. This can be achieved using a dehydrating agent or a suitable catalyst.

Catalytic Methods: The development of catalytic methods for urea synthesis is an active area of research. For instance, the reaction of amines with urea in the presence of a catalyst can be a more atom-economical approach.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a key principle of green chemistry. For the synthesis of ureas, reactions in water or solvent-free conditions have been explored. rsc.org The reaction of amines with potassium isocyanate in water has been shown to be an efficient method for the synthesis of N-substituted ureas. rsc.orgrsc.org

An example of a greener synthetic approach could involve the in-situ generation of phenethyl isocyanate from phenethylamine and a solid-supported phosgene equivalent, followed by reaction with 5-aminoisoquinoline in a recyclable solvent.

Stereoselective and Asymmetric Synthesis Considerations

The parent compound, this compound, is achiral. However, the development of chiral analogs is a critical strategy in medicinal chemistry to explore stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects. Asymmetric synthesis strategies for this class of compounds would focus on introducing one or more stereocenters into the molecule, typically on the isoquinoline or phenethyl moieties.

While direct asymmetric synthesis of this compound itself is not applicable due to its achiral nature, several methodologies used for related isoquinoline alkaloids can be adapted for its chiral derivatives. Key strategies include:

Asymmetric Reduction: A common approach involves the asymmetric reduction of a prochiral precursor. For instance, a 1-substituted-3,4-dihydroisoquinoline (DHIQ) can be enantioselectively reduced to a chiral 1-substituted-tetrahydroisoquinoline (THIQ). tandfonline.com This could be applied to analogs where the isoquinoline ring is partially hydrogenated. Chiral reducing agents, such as those derived from sodium borohydride (B1222165) and chiral acids like tartaric acid, can be employed to achieve high enantiomeric excess. tandfonline.com

Use of Chiral Auxiliaries: Chirality can be introduced by temporarily attaching a chiral auxiliary to the precursor molecule. For example, an (S)-1-phenylethyl group can act as a chiral auxiliary to direct the stereochemical outcome of a reduction step, after which the auxiliary is removed. tandfonline.com This approach ensures the formation of a specific enantiomer.

Chiral Starting Materials: Building the chiral scaffold from a component of the chiral pool is a robust strategy. Amino acids, for example, can serve as versatile starting materials for the asymmetric synthesis of isoquinoline derivatives. nih.gov A chiral phenethylamine derivative, such as (R)- or (S)-α-methylphenethylamine, could be used in the urea formation step with 5-isocyanatoisoquinoline (B8756239) to produce a chiral analog with a stereocenter on the side chain.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral Brønsted acids, has been effective in the asymmetric synthesis of complex isoquinoline-containing structures. nih.gov Such catalytic methods could be developed to construct chiral isoquinoline precursors or to perform enantioselective modifications on the final scaffold.

The diastereoselective or enantioselective catalysis methods are central to producing these alkaloids in their chiral form with high enantiomeric excess. tandfonline.com The choice of strategy depends on the desired location of the chiral center and the specific analog being synthesized.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs of this compound have been driven by the discovery that this scaffold can yield potent antagonists for receptors like the human vanilloid receptor 1 (TRPV1). nih.gov Starting from initial leads identified through screening, systematic structural modifications are made to explore the structure-activity relationships (SAR) and optimize pharmacological properties. The general synthesis involves the reaction of 5-aminoisoquinoline with a suitable isocyanate, such as phenethyl isocyanate, or a two-step process involving phosgene or a phosgene equivalent to form an isocyanate intermediate from 5-aminoisoquinoline, which is then reacted with phenethylamine. nih.govarabjchem.org

The isoquinoline ring is a key pharmacophoric element that is frequently modified to enhance biological activity. Modifications can be made to either the pyridine (B92270) or the benzene portion of the bicyclic system.

Substitution: Introducing substituents at various positions of the isoquinoline ring can significantly impact activity. For example, N-[6-Methylisoquinol-5-yl]thiourea is an analog where a methyl group has been added to the C-6 position. evitachem.com Synthetic access to such substituted isoquinolines often relies on multi-step sequences like the Bischler–Napieralski or Pomeranz–Fritsch reactions, which build the ring system from appropriately substituted precursors. researcher.life

Ring Fusion: More complex analogs can be created by fusing additional rings to the isoquinoline framework. For instance, benzo researcher.lifenih.govazepino[1,2-b]isoquinolin-9-ones have been synthesized from 3-arylisoquinolines via ring-closing metathesis. researchgate.net Another strategy involves the synthesis of tricyclic systems like pyrroloisoquinolines through [3+2] cycloaddition reactions. tandfonline.com

Heteroatom Introduction: The introduction of additional heteroatoms can modulate the electronic properties and hydrogen bonding capacity of the ring system. For example, Pd(II)-catalyzed Stille coupling and sulfur-induced benzimidazole (B57391) formation have been used to synthesize complex derivatives like 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine. nih.gov

The N-phenethyl moiety offers a wide scope for structural variation, which can be crucial for tuning receptor affinity and selectivity. Research on related urea-based compounds has shown that even small changes to this group can profoundly alter pharmacological activity.

Aromatic Ring Substitution: The phenyl ring of the phenethyl group is a primary target for modification. Introducing substituents with varying electronic properties and sizes helps to probe the binding pocket. For example, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, substitutions at the 3-position of the phenethyl ring with groups like Cl, F, and Me led to enhanced potency. nih.gov Conversely, 4-position analogs were generally less potent. The presence of hydrogen bond-donating groups, such as a 4-hydroxy group, was found to be detrimental to activity in some series. mdpi.com

Chain Homologation and Constraining: The ethyl linker can be lengthened or shortened to alter the distance between the urea and the phenyl ring. Furthermore, incorporating the chain into a cyclic structure can constrain the conformation, which may lead to higher affinity.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridyl, thienyl, or benzofuranyl groups, to explore different steric and electronic interactions.

The following table summarizes structure-activity relationship data for modifications on the phenethyl group of a related urea series.

Compound Modification on Phenethyl Group Relative Potency
Analog 13-chloroEnhanced
Analog 23-fluoroEnhanced
Analog 33-methylEnhanced
Analog 44-methoxyReduced
Analog 54-hydroxyAbolished Activity
Analog 63,4-dimethoxyReduced

This table is illustrative of SAR trends observed in related urea-based modulators and may be predictive for analogs of this compound. Data synthesized from references nih.govmdpi.com.

The urea linker (-NH-CO-NH-) is a critical hydrogen-bonding domain. Its replacement with bioisosteres can alter binding modes, stability, and pharmacokinetic properties. nih.govu-tokyo.ac.jp

Amide Analogs: A common modification is the replacement of the urea with an amide linker. For example, N-isoquinolin-5-yl-aralkyl-amides have been synthesized and compared directly with their urea counterparts to evaluate the importance of the second N-H donor. nih.gov

Thiourea (B124793) Analogs: The urea can be converted to a thiourea (-NH-CS-NH-) by reacting the parent amine (e.g., 5-aminoisoquinoline) with an isothiocyanate instead of an isocyanate. arabjchem.org Thioureas have different hydrogen bonding characteristics and a larger sulfur atom, which can lead to distinct biological activities. nih.gov For instance, N-[6-Methylisoquinol-5-yl]thiourea has been synthesized as a thiourea analog. evitachem.com

Guanidine (B92328) and Other Isosteres: The urea moiety can also be replaced by a guanidine group or various five-membered heterocyclic rings like oxadiazoles (B1248032) or isoxazoles, which can mimic the hydrogen-bonding pattern of the urea. nih.gov The synthesis of guanidines can be achieved by reacting the amine with a carbodiimide (B86325) reagent.

The strategic incorporation of heteroatoms and various functional groups across the molecular scaffold is a fundamental approach in analog design. e-journals.in

Halogens: Fluorine, chlorine, and bromine are often introduced to modulate lipophilicity, block metabolic sites, or engage in halogen bonding. For example, the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas demonstrates the common practice of incorporating halogens onto the aromatic rings of urea compounds. arabjchem.org

Oxygen and Sulfur Functional Groups: Methoxy, hydroxy, and sulfonyl groups are frequently added to the aromatic rings of either the isoquinoline or phenethyl portion to alter solubility and introduce hydrogen bonding capabilities. mdpi.comcsfarmacie.cz

Nitrogen-Containing Groups: Amino and nitro groups can be incorporated to introduce basic or acidic centers and additional hydrogen bonding sites. The synthesis of complex heterocyclic systems fused to the isoquinoline core, such as benzimidazoles or pyrazoles, inherently involves the incorporation of multiple nitrogen atoms. nih.gov

Advanced Purification and Methodologies for Characterization of this compound and Analogs (Excluding Basic Identification Data)

The purification and structural elucidation of this compound and its analogs require a suite of advanced analytical techniques, particularly for complex derivatives and stereoisomers.

Advanced Purification Methodologies:

Preparative Chromatography: While standard column chromatography is common, more advanced automated systems and specialized stationary phases are often required. For challenging separations, preparative thin-layer chromatography using a chromatotron can be an effective method for isolating products. nih.gov

Crystallization and Sublimation: Recrystallization from specific solvent systems, such as DMF/methanol, is a crucial step for obtaining highly pure crystalline material suitable for analysis. evitachem.com For some thermally stable, non-polar compounds, sublimation can be a powerful purification technique.

Chiral High-Performance Liquid Chromatography (HPLC): For chiral analogs, separation of enantiomers is essential. This is achieved using chiral stationary phases (CSPs) in HPLC systems. mdpi.comyoutube.com CSPs, which can be based on polysaccharides, proteins, or cyclodextrins, interact differently with each enantiomer, allowing for their separation and quantification. tandfonline.comtandfonline.com

Advanced Characterization Methodologies:

Two-Dimensional (2D) NMR Spectroscopy: While 1D ¹H and ¹³C NMR provide basic structural information, 2D NMR techniques are indispensable for unambiguous assignment of complex analogs.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule, such as the ethyl chain in the phenethyl group. aalto.fi

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation), which is crucial for assigning carbon signals. aalto.fi

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is arguably the most powerful technique for connecting different molecular fragments, for example, confirming the connectivity between the isoquinoline ring, the urea linker, and the phenethyl group. aalto.fi

X-ray Crystallography: This technique provides the definitive, unambiguous three-dimensional structure of a molecule in its crystalline state. It is the gold standard for verifying the constitution and stereochemistry of a novel compound, especially when new, complex, or stereoisomeric structures are synthesized.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem MS (MS/MS) experiments are used to fragment the molecule in a controlled manner, providing detailed structural information that helps to confirm the identity of the synthesized analog.

Pharmacological Modulations and Cellular Mechanisms of 1 Isoquinolin 5 Yl 3 Phenethyl Urea

Enzyme Activity Modulation by 1-Isoquinolin-5-yl-3-phenethyl-urea

Research into the enzymatic interactions of this compound, particularly the analog A-425619, indicates a high degree of selectivity for its primary target, the TRPV1 ion channel. nih.gov Studies have shown that A-425619 has no significant interactions with a wide array of enzymes, highlighting its specific pharmacological profile. nih.gov

Specific Kinase Inhibition/Activation

Current scientific literature has not reported any specific inhibitory or activating effects of this compound or its analog A-425619 on protein kinases. The compound's high selectivity for the TRPV1 receptor suggests a lack of significant off-target effects on kinase signaling pathways. nih.gov

Protease Regulation and Functional Impact

There is no available evidence to suggest that this compound or its derivatives directly regulate the activity of proteases. The primary mechanism of action identified for this compound class is not centered on protease modulation.

Modulation of Other Enzymatic Pathways

Consistent with its selective nature, this compound, as represented by A-425619, has not been found to significantly modulate other major enzymatic pathways. nih.gov Its pharmacological actions are predominantly attributed to its effects on the TRPV1 ion channel.

Receptor Agonism/Antagonism by this compound

The principal pharmacological effect of this compound is its interaction with specific receptor systems, acting as a potent antagonist.

G-Protein Coupled Receptor (GPCR) Interactions

Studies on the selectivity of A-425619, a key analog of this compound, have demonstrated a lack of significant interaction with a broad range of receptors, which includes G-protein coupled receptors. nih.gov This indicates a high degree of specificity for its primary target.

Ion Channel Modulation (e.g., TRPV1)

The most well-documented and significant pharmacological action of this compound, specifically the analog A-425619, is its potent and selective antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.govnih.govnih.gov TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. nih.gov

A-425619 has been shown to be a competitive antagonist of the TRPV1 receptor. nih.gov It effectively blocks the activation of the channel by various agonists. Electrophysiological studies have demonstrated that A-425619 potently blocks the activation of native TRPV1 channels in rat dorsal root ganglion neurons. nih.gov

The potency of A-425619 as a TRPV1 antagonist has been quantified in numerous studies. For instance, it potently blocks capsaicin-evoked increases in intracellular calcium in HEK293 cells that express recombinant human TRPV1 receptors. nih.gov It also demonstrates similar high potency in blocking TRPV1 activation by endogenous agonists like anandamide (B1667382) and N-arachidonoyl-dopamine. nih.gov

Below is a data table summarizing the inhibitory concentrations (IC50) of A-425619 against TRPV1 activation by different stimuli and in various cell types.

CompoundActivatorCell TypeSpeciesIC50Reference
A-425619CapsaicinHEK293 (recombinant)Human5 nM nih.gov
A-425619AnandamideHEK293 (recombinant)Human3-4 nM nih.gov
A-425619N-arachidonoyl-dopamineHEK293 (recombinant)Human3-4 nM nih.gov
A-425619CapsaicinDorsal Root Ganglion Neurons (native)Rat9 nM nih.gov

Nuclear Receptor Binding and Transcriptional Regulation

Currently, there is a lack of direct scientific evidence detailing the binding of this compound to specific nuclear receptors. The process of identifying such interactions typically involves high-throughput screening assays where a library of compounds is tested for its ability to modulate the activity of various nuclear receptors. These assays can be cell-based, measuring the transcriptional activation of a reporter gene, or biochemical, directly assessing the binding of the compound to the ligand-binding domain of a purified receptor. Without such studies on this compound, any discussion on its potential to regulate gene expression through nuclear receptor pathways remains speculative.

Cellular Pathway Perturbations Induced by this compound

The influence of this compound on key cellular signaling cascades has not been explicitly elucidated in published research. However, insights can be drawn from the known activities of its constituent chemical moieties, the isoquinoline (B145761) and phenethyl groups.

Impact on Signal Transduction Cascades (e.g., MAPK, PI3K/Akt)

The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are central regulators of numerous cellular processes, including proliferation, survival, and stress responses. Some phenethyl derivatives have been noted to influence these pathways. For instance, phenethyl isothiocyanate (PEITC), a related compound, has been shown to induce G2/M cell cycle arrest in renal cancer cells through a mechanism dependent on p38 MAPK phosphorylation. researchgate.net The PI3K/Akt pathway is also a known mediator in nociceptive transmission and can be modulated by various small molecules. nih.govmdpi.com Given that the urea (B33335) linkage can confer significant biological activity, it is plausible that this compound could interact with and perturb the delicate balance of these critical signaling networks. However, direct experimental evidence is required to confirm such activity.

Regulation of Gene Expression and Epigenetic Mechanisms

The regulation of gene expression is a complex process that can be influenced by compounds that affect signaling pathways or directly interact with the transcriptional machinery. Epigenetic mechanisms, including DNA methylation and histone modifications, add another layer of control. mdpi.com While there is no specific data on the epigenetic effects of this compound, some urea-containing compounds have been observed to influence gene expression. For example, urea itself can activate the transcription of the early growth response gene 1 (Egr-1) in renal medullary cells through the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov Whether this compound possesses similar capabilities is an open question pending further investigation.

Effects on Cell Cycle Progression and Apoptosis

The induction of cell cycle arrest and apoptosis (programmed cell death) are key mechanisms through which anti-cancer agents exert their effects. Studies on compounds containing the isoquinoline scaffold have demonstrated potent pro-apoptotic and cell cycle-modulating activities. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has been shown to induce apoptosis and cause cell cycle arrest at the S and G2/M phases in leukemia cells. researchgate.net Similarly, PEITC has been reported to induce apoptosis in renal cancer cells, a process that is mediated through the extrinsic pathway involving caspase-8 and caspase-9 cleavage. researchgate.net These findings suggest that this compound could potentially exhibit similar effects on cell fate, a hypothesis that warrants direct experimental validation.

Functional Phenotypes in In Vitro Cellular Models

The ultimate cellular impact of a compound is observed through its effects on cell behavior in culture.

Cell Proliferation, Viability, and Cytotoxicity Assays

Assays that measure cell proliferation, viability, and cytotoxicity are fundamental in preclinical drug discovery. Research on related isoquinoline-urea derivatives has provided insights into their potential cytotoxic effects. For instance, a compound structurally similar to the focus of this article, 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea (A-425619), has been extensively studied as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. researchgate.netnih.govnih.govdoi.org While this activity is related to nociception rather than direct cytotoxicity, it highlights the biological activity of this chemical class.

Furthermore, studies on other isoquinoline derivatives, such as 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, have demonstrated significant cytotoxicity in various cancer cell lines. researchgate.net This suggests that the isoquinoline moiety can be a key pharmacophore for anti-proliferative activity. The potential for this compound to exhibit cytotoxic effects is therefore a reasonable hypothesis that requires testing in relevant cancer cell line models.

Table 1: Investigated Cellular Effects of Structurally Related Compounds

Compound/Chemical ClassObserved EffectCell Line/ModelReference
Phenethyl isothiocyanate (PEITC)Induction of apoptosis and G2/M cell cycle arrestCaki-1 and Caki-2 (Renal Cancer) researchgate.net
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dioneInduction of apoptosis and S and G2/M phase arrestMOLT-4 (Leukemia) researchgate.net
UreaActivation of Egr-1 transcription via ERK pathwaymIMCD3 (Renal Medullary Cells) nih.gov
1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea (A-425619)Potent TRPV1 receptor antagonistHEK293 expressing hTRPV1, rat dorsal root ganglion neurons researchgate.netnih.govdoi.org

Cell Migration, Invasion, and Adhesion Studies

There is no available research data on the effects of this compound on cell migration, invasion, or adhesion.

Induction of Cellular Differentiation or Reprogramming

There are no published studies investigating the potential of this compound to induce cellular differentiation or reprogramming.

Preclinical Biological Evaluation of 1 Isoquinolin 5 Yl 3 Phenethyl Urea in Disease Models Excluding Clinical Human Trial Data

In Vitro Efficacy in Advanced Disease Models

There is no available data from in vitro studies employing advanced disease models such as patient-derived organoids, co-culture systems, or high-throughput screening for either 1-Isoquinolin-5-yl-3-phenethyl-urea or the related compound A-425619. The following subsections describe these advanced methodologies and their potential applications in preclinical drug evaluation.

Patient-Derived Organoids and 3D Culture Systems

Patient-derived organoids (PDOs) are three-dimensional (3D) cultures grown from a patient's own tissue, which closely mimic the complex architecture and cellular composition of the original organ or tumor. These models are considered superior to traditional two-dimensional (2D) cell cultures as they better represent the heterogeneity and drug responses of primary tissues. Organoids can be established from a small number of cells and retain the functionality and genetic landscape of the original tissue, bridging the gap between in vitro cell lines and in vivo animal models. This technology holds significant promise for personalized medicine, allowing for the testing of therapeutic agents on patient-specific models. For instance, in renal cell carcinoma, 3D organoid cultures have been shown to retain the characteristic morphology and biomarker expression of the primary tumor more effectively than 2D cultures.

Co-culture Systems and Microfluidic Devices for Complex Biology

Co-culture systems involve the simultaneous cultivation of multiple cell types to recreate the interactions within a tissue's microenvironment. These systems are crucial for studying the complex interplay between different cells, such as the communication between cancer cells and stromal cells in a tumor microenvironment. Microfluidic devices offer a sophisticated platform for creating such co-culture models. These devices allow for the precise control of the cellular environment and the establishment of stable chemical gradients, enabling the study of processes like chemotaxis and cell migration. By integrating surfaces that mimic the extracellular matrix, microfluidic chips can support 3D cell growth and allow for high-resolution, real-time imaging and analysis of cellular behavior in a more physiologically relevant context.

High-Throughput and High-Content Screening in Relevant Cell Lines

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds to identify potential drug candidates. This methodology is often cell-based and utilizes automated systems to measure the effects of compounds on specific biological pathways or cellular functions. For example, HTS can be employed to screen for inhibitors of specific enzymes, such as E3 ubiquitin ligases, which are implicated in cancer development. High-content screening (HCS) is an extension of HTS that combines automated microscopy with sophisticated image analysis to provide more detailed information about a compound's effects on cellular morphology and function. While no specific HTS or HCS data is available for this compound or A-425619, these techniques are instrumental in the early stages of drug discovery to identify and characterize novel therapeutic agents.

In Vivo Efficacy in Preclinical Animal Models

While no in vivo data exists for this compound, the closely related compound A-425619 has demonstrated significant efficacy in various preclinical animal models of pain. A-425619 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling.

Pharmacological Proof-of-Concept in Validated Animal Disease Models

The pharmacological efficacy of A-425619 has been established in several validated rat models of pain, demonstrating its potential as an analgesic agent. In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), oral administration of A-425619 potently reduced chronic inflammatory pain. The compound was also effective when administered directly into the inflamed paw or intrathecally, suggesting both peripheral and central mechanisms of action.

Furthermore, A-425619 showed significant efficacy in a postoperative pain model, maintaining its effect after repeated oral dosing over five days. The compound also exhibited partial efficacy in models of neuropathic pain. Importantly, A-425619 did not impair motor performance at the highest doses tested, indicating a favorable therapeutic window.

Animal Model Disease/Condition Observed Effect of A-425619 Reference
RatCapsaicin-induced mechanical hyperalgesiaDose-dependent reduction
RatComplete Freund's Adjuvant (CFA)-induced inflammatory painPotent reduction of chronic pain
RatPostoperative painMaintained efficacy with repeated dosing
RatNeuropathic painPartial efficacy

Dose-Response Relationships and Efficacy Readouts in Animal Studies (Not Human Dosage)

Dose-response studies in rats have been conducted to determine the effective dose (ED50) of A-425619 in different pain models. The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.

In a model of capsaicin-induced mechanical hyperalgesia, A-425619 demonstrated a dose-dependent effect with an oral ED50 of 45 µmol/kg. A similar potency was observed in the CFA model of chronic inflammatory pain, with an oral ED50 of 40 µmol/kg. These findings highlight the consistent efficacy of A-425619 across different pain modalities at comparable dose ranges.

Pain Model Route of Administration ED50 (µmol/kg) Reference
Capsaicin-induced mechanical hyperalgesiaOral (p.o.)45
CFA-induced chronic inflammatory painOral (p.o.)40

Biomarker Identification and Modulation in Preclinical Systems

In the preclinical evaluation of a novel compound like this compound, identifying and monitoring biomarkers is crucial for demonstrating target engagement and elucidating the mechanism of action. Biomarkers serve as measurable indicators of a biological response to the therapeutic intervention.

For a compound with a structure similar to other known ion channel modulators, such as the transient receptor potential vanilloid 1 (TRPV1) antagonist A-425619, biomarker strategies would focus on the target pathway. For instance, if this compound were to target the TRPV1 receptor, preclinical studies would aim to identify biomarkers of its antagonism. This could involve measuring the blockade of capsaicin-induced responses, such as calcium influx in cultured cells or a reduction in capsaicin-induced pain behaviors in animal models.

The process involves:

In Vitro Analysis: Initial screening in cell lines expressing the target to measure direct effects, such as the inhibition of ligand-induced calcium flux or changes in downstream signaling proteins.

In Vivo Target Engagement: In animal models, biomarkers are used to confirm that the drug reaches its target in relevant tissues and exerts the expected pharmacological effect. This could involve ex vivo analysis of tissue samples or measurement of a physiological response known to be mediated by the target. For example, in studies of the MetAP2 inhibitor M8891, the accumulation of the substrate Met-EF1α in tumor tissue from xenografted mice served as a key pharmacodynamic (PD) biomarker to establish a relationship between drug exposure and target inhibition.

The ultimate goal is to establish a clear link between the dose of the compound, its concentration in the plasma and target tissues, and the degree of biomarker modulation, which is essential for predicting a therapeutically effective dose.

Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) of this compound (Excluding Human Data)

Pharmacokinetic and pharmacodynamic studies are fundamental to understanding how a potential drug is processed by and affects the body. These studies, conducted in animal models, are essential for selecting promising drug candidates for further development.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

ADME studies characterize the fate of a compound from administration to elimination. These studies are typically conducted in various preclinical species to assess cross-species differences and to support toxicology studies.

Absorption: Investigates how much of the compound and how quickly it is absorbed into the bloodstream after administration (e.g., oral, intravenous). In vitro models like Caco-2 or MDCK cell assays are often used to predict intestinal permeability.

Distribution: Determines where the compound travels within the body. Studies on the novel diuretic urea (B33335) transporter inhibitor, compound 25a, showed it was widely distributed to tissues with high blood perfusion like the kidney, heart, lung, and spleen, with the lowest distribution in the brain and testes. Plasma protein binding is also assessed; for compound 25a, it was approximately 60% in rats.

Metabolism: Identifies how the body chemically modifies the compound. In vitro models using liver microsomes and hepatocytes, which contain key metabolic enzymes like Cytochrome P450s (CYP450) and UDP-glucuronosyltransferases (UGTs), are standard tools to identify major metabolites.

Excretion: Determines how the compound and its metabolites are removed from the body. For compound 25a, the primary route of elimination was through feces (3.16%), with very low amounts excreted in urine (0.14%) and bile (0.018%).

A sensitive and reliable liquid chromatography–tandem mass spectrometry (LC–MS/MS) method is typically developed and validated to quantify the compound in various biological matrices like plasma, urine, feces, and tissue homogenates.

Bioavailability, Half-Life, and Clearance in Animal Models

Key pharmacokinetic parameters are calculated from ADME data to describe the concentration profile of a drug over time.

Bioavailability (F): The fraction of an administered dose that reaches systemic circulation. For example, the compound 5-ethyl-2'-deoxyuridine showed a 49% oral bioavailability in mice. Low oral bioavailability can be due to poor absorption or significant first-pass metabolism in the gut and liver.

Half-Life (t½): The time required for the concentration of the drug in the body to be reduced by half. The elimination half-life of a compound can differ between species; for instance, 5-ethyl-2'-deoxyuridine had a shorter half-life in rats (18.5 min) than in mice (24.1 min).

Clearance (CL): The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination.

The table below illustrates the type of pharmacokinetic data obtained from a preclinical study in rats for the urea transporter inhibitor 25a following a single intravenous dose.

Pharmacokinetic Parameters for Compound 25a in Rats (IV, 5 mg/kg)

Parameter Value (Mean ± SD) Unit
t½ (Half-Life) 4.9 ± 0.5 h
Tmax (Time to Peak Conc.) 0.08 ± 0.00 h
Cmax (Peak Concentration) 1632.7 ± 255.6 ng/mL
AUC₀₋t (Area Under Curve) 6843.9 ± 1461.1 h*ng/mL
Vz (Volume of Distribution) 0.8 ± 0.2 L/kg
CL (Clearance) 0.8 ± 0.2 L/h/kg

Data derived from a study on compound 25a, a diarylamide UT inhibitor, not this compound.

PK/PD Correlations and Target Engagement in Preclinical Systems

PK/PD modeling integrates pharmacokinetic data (exposure) with pharmacodynamic data (effect) to quantify the dose-concentration-response relationship. This is critical for understanding the drug's mechanism of action and for predicting clinical efficacy.

The process typically involves:

Characterizing Time Courses: Detailed time course data for both drug concentration (PK) and the pharmacological effect (PD) are collected from animal models.

Model Development: An appropriate mathematical model is developed to describe the relationship between exposure and effect. For the MetAP2 inhibitor M8891, a turnover and effect compartment model was used to describe the relationship between its plasma exposure and the modulation of the PD biomarker Met-EF1α in tumor tissue.

Determining Target Efficacy Levels: The model is used to identify the level of target engagement or biomarker modulation associated with efficacy in preclinical disease models. For M8891, a target minimum PD level of 125 µg Met-EF1α per mg of protein was determined to be associated with significant tumor growth inhibition.

These validated preclinical PK/PD models are invaluable tools used to simulate human pharmacokinetics and support the selection of a starting dose for clinical trials.

Potential for Drug-Drug Interactions in Preclinical Models

Preclinical assessment of drug-drug interaction (DDI) potential is a critical component of safety evaluation. These studies primarily focus on a compound's potential to inhibit or induce major drug-metabolizing enzymes, most commonly the cytochrome P450 (CYP450) family.

Standard methodologies include:

In Vitro CYP Inhibition Assays: The compound is incubated with human liver microsomes or recombinant CYP enzymes and specific probe substrates to determine its inhibitory potency (IC₅₀) against major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

In Vitro CYP Induction Assays: Freshly cultured human hepatocytes are treated with the compound to assess its ability to increase the expression (mRNA) and/or activity of CYP enzymes.

Results from these in vitro studies are used to predict whether the compound is likely to alter the metabolism of co-administered drugs in a clinical setting. While no specific DDI data exists for this compound, a structurally related TRPV1 antagonist, A-425619, was reported to have no significant interaction with a wide range of receptors and enzymes, indicating a high degree of selectivity which may suggest a lower risk of certain types of interactions.

Preclinical Toxicology Studies (Focus on Methodologies and Observed Effects in Animal Models, Not Human Safety/Adverse Effect Profiles)

Preclinical toxicology studies are designed to identify potential target organs for toxicity, determine dose-limiting toxicities, and establish a safe starting dose for first-in-human studies. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.

Methodologies typically involve:

Species Selection: Studies are conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), to assess inter-species variability in toxicity.

Dose Range Finding Studies: Non-GLP studies with escalating doses are first performed to identify the appropriate dose levels for definitive toxicity studies.

Single-Dose and Repeat-Dose Toxicity Studies: Animals are administered the compound for varying durations (e.g., 7, 14, or 28 days) to assess the effects of repeated exposure.

Comprehensive Monitoring: A wide range of endpoints are evaluated, including:

Clinical observations (e.g., changes in behavior, appearance).

Body weight and food consumption.

Hematology and clinical chemistry (blood analysis).

Urinalysis.

Full histopathological examination of all major organs and tissues upon necropsy to identify any microscopic changes.

The findings from these studies, such as the identification of any organ-specific toxicities or a No-Observed-Adverse-Effect-Level (NOAEL), are critical for evaluating the compound's risk profile. It is important to note that preclinical animal models are not always perfect predictors of human toxicities.

Table of Mentioned Compounds

Compound Name Description
This compound The subject compound of this article.
A-425619 A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea], a TRPV1 antagonist.
25a A diarylamide urea transporter (UT) inhibitor with diuretic properties.
M8891 A selective and reversible inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2).
5-ethyl-2'-deoxyuridine An antiviral compound used as a pharmacokinetic example.
Capsaicin An agonist of the TRPV1 receptor.

In Vitro Cytotoxicity and Genotoxicity Screening

There is no available published data on the in vitro cytotoxicity of this compound against any cell lines. Studies that would typically determine parameters such as the half-maximal inhibitory concentration (IC₅₀) have not been reported for this compound.

Similarly, no genotoxicity screening results for this compound are present in the accessible scientific literature. Standard assays to assess mutagenic or clastogenic potential, such as the Ames test or chromosomal aberration tests, have not been documented for this specific chemical entity.

Acute and Sub-chronic Toxicity Assessment in Animal Models

Information regarding the acute toxicity of this compound in animal models is not available. Consequently, key metrics like the median lethal dose (LD₅₀) have not been established.

Furthermore, there are no published studies on the sub-chronic toxicity of this compound following repeated administration in animal models. Such studies would typically evaluate the potential target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), but this information has not been reported.

Computational and Theoretical Studies on 1 Isoquinolin 5 Yl 3 Phenethyl Urea

Molecular Docking and Dynamics Simulations of 1-Isoquinolin-5-yl-3-phenethyl-urea-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, used to predict and analyze the binding of a ligand to its receptor.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would place the molecule into the active site of a given receptor to identify the most stable binding pose based on a scoring function. The analysis of this pose reveals a detailed interaction fingerprint.

Urea-based inhibitors are well-known for their ability to form robust hydrogen bond networks. acs.orgnih.govnih.gov The urea (B33335) moiety of this compound features two N-H groups (donors) and a carbonyl oxygen (acceptor). These are predicted to form key hydrogen bonds with amino acid residues in a target's active site, such as with the side chains of aspartate or glutamate, or with backbone amides. nih.gov For instance, studies on similar inhibitors show that both urea NH groups can form strong hydrogen bonds with a single carboxylate side chain. nih.gov

The aromatic systems—the isoquinoline (B145761) ring and the phenyl group of the phenethyl moiety—are crucial for forming non-covalent interactions. These interactions typically include:

π-π Stacking: Face-to-face or edge-to-face stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding pocket.

Hydrophobic Interactions: The ethyl linker and the aromatic rings can engage in hydrophobic interactions with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val).

Cation-π Interactions: The nitrogen atom in the isoquinoline ring could, in its protonated state, interact favorably with aromatic side chains.

Docking studies on quinoline (B57606) and isoquinoline derivatives have successfully predicted their binding modes and affinities with various targets, including enzymes like urease and reverse transcriptase. nih.govnih.govresearchgate.net The interaction fingerprint for this compound would be a composite of these interactions, defining its specificity and affinity for a particular target.

Table 1: Predicted Interaction Fingerprint for this compound with a Hypothetical Kinase Target.
Molecular MoietyType of InteractionPotential Interacting Residues
Urea (C=O)Hydrogen Bond (Acceptor)Lys, Arg, Backbone N-H
Urea (N-H)Hydrogen Bond (Donor)Asp, Glu, Gln, Backbone C=O
Isoquinoline Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp
Phenethyl Phenyl Ringπ-π Stacking / HydrophobicPhe, Tyr, Leu, Val
Ethyl LinkerHydrophobicAla, Val, Leu, Ile

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around its single bonds. libretexts.org this compound possesses significant flexibility due to several rotatable bonds, particularly within the phenethyl-urea linker.

The urea functionality itself can adopt different conformations, primarily described by the torsion angles of the substituents relative to the C-N bonds. nih.gov N,N'-disubstituted ureas generally prefer a trans-trans conformation, but cis-trans conformations are also possible and can be stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net The flexibility of the ethyl chain connecting the phenyl ring to the urea group adds further degrees of freedom.

Molecular dynamics (MD) simulations are employed to explore this conformational landscape. An MD simulation would track the atomic motions of the molecule over time, providing a dynamic picture of its flexibility both in solution and when bound to a receptor. This analysis helps identify the most populated (lowest energy) conformations and the energy barriers between them. Such studies on N-alkyl-N'-aryl ureas have revealed how substitution patterns significantly influence conformational preferences. nih.gov Understanding the bioactive conformation—the specific shape the molecule adopts to bind effectively—is a critical outcome of this analysis.

While docking provides a score, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more rigorous estimation of the binding free energy (ΔG_bind). nih.govnih.govresearchgate.net These calculations are typically performed on snapshots taken from an MD simulation of the protein-ligand complex. frontiersin.orgresearchgate.net

The binding free energy is calculated as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is a sum of several energy components:

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.

Solvation Free Energy (ΔG_solv): The energy change associated with transferring the species from a vacuum to the solvent. It has two components: a polar part (ΔG_polar), calculated using the PB or GB model, and a non-polar part (ΔG_nonpolar), typically estimated from the solvent-accessible surface area (SASA).

Entropy (-TΔS): The change in conformational entropy upon binding. This term is computationally expensive and often omitted when comparing similar ligands, though this is a known approximation. nih.gov

Table 2: Representative Binding Free Energy Calculation for a this compound-Target Complex using MM/GBSA.
Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.5
Electrostatic Energy (ΔE_elec)-20.8
Polar Solvation Energy (ΔG_polar)+28.2
Non-polar Solvation Energy (ΔG_nonpolar)-5.1
Binding Free Energy (ΔG_bind)-43.2

Note: Values are hypothetical and for illustrative purposes. The entropy term (-TΔS) is not included.

Quantum Chemical Calculations and Density Functional Theory (DFT) for this compound

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to study the electronic structure and intrinsic properties of a molecule with high accuracy. nih.gov

DFT calculations can determine the distribution of electrons within this compound, which governs its reactivity and physical properties. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. acs.org The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and polarizability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the urea oxygen and isoquinoline nitrogen are expected to be electron-rich sites.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity can be calculated from FMO energies to quantify the molecule's reactivity profile. nih.govnih.gov

Spectroscopic Properties: DFT can predict vibrational frequencies (IR spectra) and electronic transitions (UV-Visible spectra). researchgate.netnih.gov These theoretical spectra can be compared with experimental data to confirm the molecule's structure.

DFT studies on isoquinoline and related heterocyclic systems have provided detailed insights into their electronic properties and reactivity. researchgate.netnih.govresearchgate.net

Table 3: Predicted Electronic Properties of this compound from DFT Calculations.
PropertyPredicted Value
HOMO Energy-6.1 eV
LUMO Energy-1.9 eV
HOMO-LUMO Gap (ΔE)4.2 eV
Dipole Moment4.5 D
Chemical Hardness (η)2.1 eV

Note: Values are hypothetical, based on typical results for similar aromatic urea compounds. acs.orgnih.gov

DFT is also used to explore the conformational landscape by calculating the relative energies of different rotamers. This provides a more accurate potential energy surface than molecular mechanics. A key focus would be the study of intramolecular hydrogen bonds. nih.gov In this compound, there is a possibility of a hydrogen bond forming between one of the urea N-H groups and the nitrogen atom of the isoquinoline ring. Such an interaction would significantly influence the molecule's preferred conformation, potentially locking it into a more planar and rigid structure. researchgate.net

Studies on diaryl ureas have shown that intramolecular C-H···O interactions can also play a role in stabilizing planar conformations. researchgate.net By mapping the potential energy surface as a function of key dihedral angles, DFT can identify the global energy minimum conformation and the energy barriers to rotation, providing a detailed understanding of the molecule's intrinsic structural preferences.

Virtual Screening and De Novo Drug Design for Novel this compound Derivatives

Virtual screening and de novo drug design represent two powerful computational strategies for the discovery of novel derivatives of this compound. These methods leverage the known chemical space and computational algorithms to identify or create molecules with desired biological activities.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS) operates on the principle that molecules with similar structures are likely to have similar biological activities. In the context of this compound, LBVS would involve using the known structure of this compound as a template to search for other molecules with similar 2D or 3D features in large compound databases like ZINC. nih.govmdpi.com Pharmacophore models derived from this compound and other active analogs would be a key component of this approach. These models represent the essential steric and electronic features required for biological activity.

Structure-Based Virtual Screening (SBVS) , on the other hand, relies on the three-dimensional structure of the biological target. If the target of this compound is known and its 3D structure has been determined (e.g., through X-ray crystallography or cryo-electron microscopy), molecular docking simulations can be performed. This involves computationally placing a library of potential ligands into the binding site of the target and scoring their interactions. For instance, if this compound were to target a kinase or an ion channel like TRPV1, its derivatives could be docked into the active site of the protein to predict their binding affinity and orientation. wikipedia.orgnih.gov

A consensus screening approach, which combines the results of multiple screening methods like docking, pharmacophore, and shape screening, could be employed to increase the reliability of hit identification for novel this compound derivatives.

De novo drug design is a computational method for generating novel molecular structures from scratch, rather than searching for them in a database. nih.gov These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or a pharmacophore model.

For generating novel analogs of this compound, various de novo design algorithms could be employed. These algorithms can be broadly classified as follows:

Algorithm Type Description Application to this compound Analogs
Fragment-based This approach involves linking together small molecular fragments that are known to have favorable interactions with the target's binding site.Fragments corresponding to the isoquinoline core, the urea linker, and the phenethyl group could be used as starting points. The algorithm would then explore different ways to connect these or similar fragments to generate novel analogs.
Evolutionary Algorithms Inspired by Darwinian evolution, these algorithms generate a population of molecules and iteratively apply operations like mutation and crossover to "evolve" molecules with better properties.An initial population of molecules based on the this compound scaffold would be created. In subsequent generations, modifications such as adding or removing functional groups, or changing the ring systems, would be introduced and selected for based on predicted binding affinity or other desired properties.
Deep Learning-based More recent approaches utilize deep learning models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), to generate novel molecular structures.A deep learning model could be trained on a large dataset of known active and inactive molecules for a particular target. The trained model could then generate novel isoquinoline-urea derivatives that are predicted to be active.

These de novo design strategies can lead to the discovery of truly novel chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties compared to the parent compound.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a cornerstone of ligand-based drug design (LBDD) and is particularly useful when the 3D structure of the target is unknown. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For this compound and its analogs, a pharmacophore model would typically include features such as:

Hydrogen Bond Donors: The N-H groups of the urea moiety.

Hydrogen Bond Acceptors: The carbonyl oxygen of the urea and the nitrogen atom of the isoquinoline ring.

Aromatic Rings: The isoquinoline and phenyl rings.

Hydrophobic Features: The ethyl linker and the aromatic rings.

The development of a pharmacophore model for this class of compounds would involve aligning a set of active analogs and extracting the common chemical features. This model can then be used as a 3D query to screen compound libraries for molecules that match the pharmacophore, a process known as pharmacophore-based virtual screening. nih.gov

Furthermore, pharmacophore models can be used to guide the design of new analogs. By understanding which features are critical for activity, medicinal chemists can make more informed decisions about which parts of the molecule to modify. For example, if the model indicates that a hydrogen bond acceptor is crucial at a specific position, new analogs could be designed to incorporate a stronger acceptor at that location.

The pharmacophore for TRPV1 antagonists, a potential target for isoquinoline-urea derivatives, is generally considered to consist of a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature. wikipedia.org This general model provides a starting point for developing a more specific pharmacophore for this compound derivatives.

Future Research Directions and Translational Perspectives for 1 Isoquinolin 5 Yl 3 Phenethyl Urea

Elucidation of Broader Biological Activities and Therapeutic Potential based on Preclinical Findings

Preclinical studies on structurally similar isoquinoline (B145761) urea (B33335) derivatives have primarily focused on their potent and selective antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govnih.gov This receptor is a well-established integrator of noxious stimuli, including heat, acid, and vanilloids like capsaicin, playing a crucial role in pain and neurogenic inflammation. nih.gov For instance, the related compound A-425619, an isoquinoline urea derivative, has demonstrated efficacy in preclinical rat models of inflammatory and postoperative pain. nih.gov

Future research on 1-Isoquinolin-5-yl-3-phenethyl-urea should systematically build upon these findings. The initial focus would be to confirm its activity and potency at the TRPV1 receptor. Subsequently, research should aim to elucidate a broader spectrum of biological activities. Given the widespread expression and function of TRPV1, the therapeutic potential of a selective antagonist could extend beyond analgesia. Investigating its effects in models of other conditions where TRPV1 is implicated, such as respiratory disorders, urinary incontinence, and certain inflammatory skin conditions, represents a logical and promising avenue for expanding its therapeutic profile.

Preclinical findings for related compounds have established a strong rationale for their development as analgesics. nih.gov Future studies should therefore include a comprehensive evaluation of this compound in a diverse array of validated pain models, including those for neuropathic and chronic pain, where significant unmet medical needs persist.

Strategies for Further Optimizing Potency, Selectivity, and Preclinical Pharmacological Properties

A critical component of the preclinical development of any lead compound is the iterative process of chemical optimization. The goal is to enhance potency and selectivity while improving its pharmacokinetic and pharmacodynamic properties to ensure it is a viable candidate for further development.

Potency and Selectivity: Future medicinal chemistry efforts should focus on systematic structure-activity relationship (SAR) studies. This involves synthesizing and testing analogs of this compound to identify modifications that enhance its binding affinity and functional inhibition of the target receptor. For related TRPV1 antagonists, modifications to different parts of the isoquinoline urea scaffold have been shown to significantly impact potency. researchgate.netnih.gov For example, the introduction of a trifluoromethyl group on the benzyl (B1604629) ring in A-425619 results in a highly potent TRPV1 antagonist. nih.govdoi.org High-throughput screening assays will be essential for efficiently evaluating the potency of new analogs. nih.gov

Selectivity is equally crucial. The compound must be profiled against a broad panel of other receptors, ion channels, and enzymes to ensure it does not have significant off-target activities that could lead to undesirable effects. doi.org

Pharmacological Properties: Beyond potency and selectivity, a compound's preclinical pharmacological profile (often termed ADME - Absorption, Distribution, Metabolism, and Excretion) is paramount. Future research must optimize properties such as:

Solubility: Enhancing aqueous solubility to improve formulation options.

Metabolic Stability: Investigating its metabolism in liver microsomes and hepatocytes from different species (including human) to identify potential metabolic liabilities and predict in vivo clearance. nih.gov

Permeability: Assessing its ability to cross biological membranes, which is predictive of oral absorption.

Bioavailability: Conducting pharmacokinetic studies in animal models to determine the fraction of an administered dose that reaches systemic circulation.

The table below illustrates how structural modifications in similar isoquinoline-urea compounds affect their potency, providing a basis for future optimization strategies for this compound.

Compound NameKey Structural FeatureTargetPotency (IC₅₀ or pIC₅₀)
A-425619 nih.gov4-trifluoromethyl-benzyl groupHuman TRPV1IC₅₀ = 5 nM
A-778317 nih.gov(R)-5-tert-butyl-indan-1-yl groupHuman TRPV1pIC₅₀ = 8.31 (translates to nanomolar range)
A-778316 (S-stereoisomer of A-778317) nih.gov(S)-5-tert-butyl-indan-1-yl groupHuman TRPV1pIC₅₀ = 7.47 (6.8-fold less potent than A-778317)

This interactive table is based on data from published preclinical studies.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

The successful translation of preclinical findings to clinical outcomes is a major hurdle in drug development, often due to the poor predictive validity of traditional models. nih.gov Future research on this compound must leverage advanced models to gain deeper mechanistic insights and improve the chances of clinical success.

Advanced In Vitro Models: Moving beyond simple cell lines, the development and use of more physiologically relevant in vitro systems are essential. jddhs.com These include:

3D Cell Cultures and Organoids: These models better replicate the complex cell-cell and cell-matrix interactions of native tissues. For example, dorsal root ganglion (DRG) neuron organoids could provide a more accurate platform for studying pain mechanisms than monolayer cultures. jddhs.com

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs offer a powerful way to study a drug's efficacy and effects on specific tissues in a controlled environment. medium.com

Human-derived Cells: Using primary cells or induced pluripotent stem cell (iPSC)-derived neurons and other relevant cell types from human donors can help bridge the species gap between animal models and human biology.

Advanced In Vivo Models: While reducing reliance on animal models is a goal, they remain a necessary part of preclinical safety and efficacy testing. texilajournal.com The focus should be on using more refined and targeted in vivo models:

Humanized Models: These are animal models (e.g., mice) that have been genetically modified to express human genes, such as the human TRPV1 receptor. This allows for the evaluation of a compound's effect on the human target in a complex living system. medium.com

Conditional Knockout Models: These models allow for the inactivation of a target gene in specific cell types or at specific times, enabling a more precise dissection of the drug's mechanism of action.

In Vitro-In Vivo Extrapolation (IVIVE): This involves the use of mathematical models to integrate data from in vitro assays (e.g., metabolic clearance in hepatocytes) to predict the in vivo pharmacokinetics of a drug in humans. nih.govnih.gov Developing robust IVIVE models for this compound will be critical for planning first-in-human studies. nih.gov

Integration of "Omics" Technologies (e.g., Proteomics, Metabolomics) to Define Mechanism of Action

To gain a comprehensive, unbiased understanding of the biological effects of this compound, future research should integrate various "omics" technologies. biobide.com These high-throughput methods provide a global snapshot of molecular changes within a biological system in response to a drug. biobide.comecetoc.org

Proteomics: This is the large-scale study of proteins. Using mass spectrometry-based proteomics, researchers can identify the direct protein targets of the compound and, importantly, uncover unintended off-target interactions. It can also reveal changes in protein expression and signaling pathways downstream of target engagement.

Metabolomics: This involves profiling the complete set of small-molecule metabolites in a cell or tissue. biobide.com By analyzing how the metabolome changes after treatment with this compound, researchers can understand its impact on cellular metabolism and identify novel biomarkers of drug response or effect.

Transcriptomics: This is the study of the complete set of RNA transcripts. It can reveal how the compound alters gene expression, providing clues about the cellular processes and pathways it modulates. nih.gov

Genomics: While less likely to be used for mechanism of action for a small molecule, genomic approaches can help identify genetic variations that may influence an individual's response to the drug. biobide.com

Integrating data from these different omics platforms can provide a holistic view of the compound's mechanism of action, helping to identify efficacy and safety biomarkers and potentially revealing new therapeutic applications. nih.govfrontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.